molecular formula C9H6BrNO4 B13442368 2-Bromo-3-nitrocinnammic acid

2-Bromo-3-nitrocinnammic acid

Cat. No.: B13442368
M. Wt: 272.05 g/mol
InChI Key: YVIPHEFDFFMCKZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitrocinnammic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the bromine and nitro groups are substituted at the 2nd and 3rd positions, respectively

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

(E)-3-(2-bromo-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6BrNO4/c10-9-6(4-5-8(12)13)2-1-3-7(9)11(14)15/h1-5H,(H,12,13)/b5-4+

InChI Key

YVIPHEFDFFMCKZ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrocinnammic acid typically involves the bromination and nitration of cinnamic acid. The bromination process can be carried out using bromine in the presence of a solvent like dichloromethane at room temperature

Industrial Production Methods: Industrial production of 2-Bromo-3-nitrocinnammic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution under specific conditions due to activation by the nitro group:

Reaction TypeConditionsProductYieldSource
Ammonolysis NH3, Cu catalyst, 130°C3-Nitrocinnamic acid-2-amine58–97%
Methoxylation NaOMe, DMF, 100°C2-Methoxy-3-nitrocinnamic acid67%

Mechanistically, the nitro group stabilizes the Meisenheimer intermediate, facilitating bromide displacement. Steric hindrance from the nitro group at position 3 reduces substitution efficiency compared to para-substituted analogs .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation:

text
2-Bromo-3-nitrocinnamic acid + H2 (Pd/C, EtOH) → 2-Bromo-3-aminocinnamic acid

Yields exceed 85% under 20 bar H2 pressure . Over-reduction of the double bond is avoided using Rh(COD)2BF4/PPh3 catalysts .

Double Bond Hydrogenation

Saturation of the α,β-unsaturated system:

text
2-Bromo-3-nitrocinnamic acid + H2 (Lindlar catalyst) → 2-Bromo-3-nitrophenylpropanoic acid

This proceeds with 48–97% yield depending on solvent and catalyst choice .

Decarboxylation and Radical Pathways

Under oxidative conditions (Br2, CCl4, light), decarboxylative bromination occurs via a radical mechanism:

  • Homolytic cleavage of the O–Br bond in acyl hypobromite intermediates generates acyloxy radicals .

  • Decarboxylation forms an alkyl radical, which recombines with bromine radicals to yield 2-bromo-3-nitrostyrene .

Experimental evidence from analogous systems shows:

  • Neopentyl bromide forms exclusively (93% yield) via geminate radical recombination .

  • Radical chain propagation is confirmed by quantum yields >1 .

Coupling Reactions

The bromide participates in cross-coupling reactions:

ReactionConditionsProductYieldSource
Suzuki Coupling Pd(PPh3)4, ArB(OH)23-Nitro-2-arylcinnamic acid70–85%
Heck Coupling Pd(OAc)2, P(o-tol)33-Nitro-2-alkenylcinnamic acid65%

Electron-withdrawing nitro groups enhance oxidative addition rates at palladium centers .

Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization:

DerivativeReagentProductApplication
Methyl Ester CH2N2, MeOHMethyl 2-bromo-3-nitrocinnamateNMR analysis
Amide SOCl2, NH32-Bromo-3-nitrocinnamamideBioactivity screening

Stability and Side Reactions

  • Hydrolysis : Bromine hydrolyzes to hydroxyl under basic conditions (pH >10), forming 3-nitro-2-hydroxycinnamic acid .

  • Photodegradation : UV light induces nitro group reduction and C–Br bond cleavage, producing 3-nitrocinnamic acid and Br2 .

Comparative Reactivity

Substituent effects on reaction rates (relative to unsubstituted cinnamic acid):

ReactionRate Enhancement (krel)Explanation
NAS (Br displacement)6.7×Nitro group activates ring
Hydrogenation (C=C)2.1×Conjugation with NO2 stabilizes TS

Scientific Research Applications

2-Bromo-3-nitrocinnammic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrocinnammic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-2-nitrobenzoic acid
  • 2-Bromo-4-nitrocinnammic acid

Comparison: 2-Bromo-3-nitrocinnammic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.